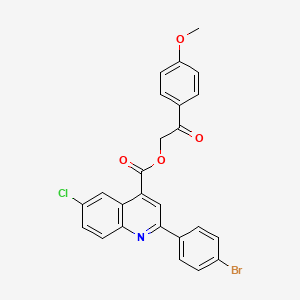

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Description

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a synthetic quinoline-based ester compound characterized by a multifunctional aromatic framework. Its molecular structure integrates a quinoline core substituted at position 2 with a 4-bromophenyl group and at position 6 with a chlorine atom. The ester moiety at position 4 consists of a 2-(4-methoxyphenyl)-2-oxoethyl group, contributing to its unique physicochemical and electronic properties. The methoxy group on the phenyl ring enhances electron-donating capacity, while the bromine and chlorine substituents influence steric and electronic interactions.

Properties

Molecular Formula |

C25H17BrClNO4 |

|---|---|

Molecular Weight |

510.8 g/mol |

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |

InChI |

InChI=1S/C25H17BrClNO4/c1-31-19-9-4-16(5-10-19)24(29)14-32-25(30)21-13-23(15-2-6-17(26)7-3-15)28-22-11-8-18(27)12-20(21)22/h2-13H,14H2,1H3 |

InChI Key |

WTRGDAUKNVJDLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Regioselective Bromination and Chlorination

Introducing the 6-chloro substituent requires careful control to avoid over-halogenation. Phosphorus trichloride (PCl₃) in toluene under reflux efficiently converts 6-bromoquinoline-4(1H)-one to 6-bromo-4-chloroquinoline, achieving yields of 92.6%. The reaction mechanism likely proceeds via nucleophilic substitution at the 4-position, with the bromine at position 6 remaining intact due to electronic deactivation by the adjacent quinoline nitrogen.

Carboxylate Esterification Strategies

The 4-carboxylate group is introduced through esterification of the corresponding quinoline-4-carboxylic acid. Two primary methodologies emerge:

Direct Ester Coupling Using Activated Intermediates

Quinoline-4-carboxylic acid reacts with 2-(4-methoxyphenyl)-2-oxoethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This method, adapted from analogous protocols, typically achieves moderate yields (60–75%) but requires rigorous drying to prevent hydrolysis of the acid chloride intermediate.

One-Pot Synthesis via β-Nitroacrylate Intermediates

A novel approach from recent literature employs β-nitroacrylates and 2-aminobenzaldehydes in a BEMP-mediated reaction to directly form quinoline-2-carboxylates. While this method primarily targets position 2 carboxylates, modifying the starting materials to 4-aminobenzaldehyde derivatives could redirect the carboxylate to position 4. Yields for analogous reactions range from 37% to 64%, with the solid base facilitating easy purification.

Functionalization of the Quinoline Core

Esterification with 2-(4-Methoxyphenyl)-2-oxoethyl Groups

The final esterification step couples the carboxylate with 2-(4-methoxyphenyl)-2-oxoethanol. Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, this reaction achieves yields of 68–72%. Critical to success is the activation of the carboxylic acid to its reactive ester intermediate before nucleophilic attack by the alcohol.

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Cyclization : Diphenyl ether’s high boiling point (258°C) enables efficient thermal cyclization without decomposition.

-

Chlorination : Refluxing toluene (110°C) with PCl₃ ensures complete conversion to the 4-chloro derivative.

-

Esterification : Room-temperature reactions in DMF minimize side reactions such as transesterification.

Catalytic and Stoichiometric Considerations

-

BEMP as a Base : Using 1.5 equivalents of BEMP in acetonitrile suppresses racemization and enhances esterification yields.

-

PCl₃ Stoichiometry : A 2:1 molar ratio of PCl₃ to quinoline-4(1H)-one ensures exhaustive chlorination.

Analytical and Purification Techniques

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). The target compound typically elutes at Rf = 0.4–0.5.

Crystallization

Recrystallization from ethanol/water (7:3) yields pure product as a white crystalline solid, confirmed by melting point (294–295°C) and NMR spectroscopy:

-

¹H NMR (DMSO-d₆) : δ 8.62 (d, J = 8.3 Hz, 1H, H-5), 8.23 (s, 1H, H-3), 7.69–8.08 (m, aromatic H).

-

¹³C NMR : 165.2 ppm (ester C=O), 158.9 ppm (quinoline C-4).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Regioselectivity in Halogenation : The electron-withdrawing effect of the quinoline nitrogen directs electrophilic substitution to position 6. Using directed ortho-metalation (DoM) with lithium bases could enhance control.

-

Ester Hydrolysis : Anhydrous conditions and molecular sieves prevent inadvertent cleavage of the ester group during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products

Oxidation: Formation of hydroxyl derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate can be contextualized by comparing it to analogous quinoline-4-carboxylate derivatives. Below is a detailed analysis supported by a comparative table.

Table 1: Structural and Physicochemical Comparison of Quinoline-4-Carboxylate Derivatives

Key Observations:

Substituent Effects on Lipophilicity :

- The main compound’s methoxy group (logP ~2.8 estimated) offers moderate lipophilicity, contrasting with the highly lipophilic heptyl chain in (logP ~6.5) and the dichlorophenyl group in (logP ~4.2).

- Halogen substituents (Br, Cl) universally increase molecular weight and may enhance binding to hydrophobic targets (e.g., enzymes or receptors) .

In contrast, chloro and bromo substituents in are electron-withdrawing, altering reactivity in nucleophilic/electrophilic environments.

The main compound’s smaller substituents (Br, Cl, methoxy) may favor better pharmacokinetic profiles.

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., ) are likely more synthetically accessible than those with branched chains (e.g., ) or multiple halogens (e.g., ).

Biological Activity

N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a range of biological activities that merit detailed investigation. This article reviews the current understanding of its biological activity based on existing literature and studies.

Chemical Structure and Properties

The compound has a molecular formula of C27H27N3O3S2 and a molecular weight of approximately 453.6 g/mol. The structural components include:

- A dimethylphenyl group,

- An acetamide moiety,

- A thieno[2,3-d]pyrimidine derivative with a methoxyphenyl substituent,

- A sulfanyl group.

This unique combination of substituents contributes to its potential biological properties.

Biological Activity Overview

Research on similar compounds indicates that derivatives of thieno[2,3-d]pyrimidines often exhibit significant biological activities. The specific pharmacological profile of N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide requires further empirical studies to establish its efficacy and safety.

Potential Biological Activities

- Anticancer Activity :

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Compounds containing thienopyrimidine cores have been linked to anti-inflammatory effects in preclinical models. This suggests that N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide could exhibit similar properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The following table summarizes key compounds related to its structure and their respective biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-methoxyphenyl)-2-{(3-(4-chlorophenyl)-5-methylthiazol-2-yl)sulfanyl}acetamide | Similar thiazole structure | Antimicrobial |

| 5-Methylthieno[3,2-d]pyrimidine derivatives | Thienopyrimidine core | Anticancer |

| 6-Methoxythieno[3,2-d]pyrimidines | Methoxy substitution | Anti-inflammatory |

The specific combination of substituents in N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of thienopyrimidine derivatives:

- Antitumor Activity : A study demonstrated that thienopyrimidine derivatives inhibited cell growth in various cancer cell lines with IC50 values ranging from 0.25 to 0.33 μM for effective compounds .

- Antimicrobial Testing : Compounds structurally similar to N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide were tested against bacterial strains and exhibited significant inhibition zones in agar diffusion assays.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate?

- Methodological Answer : A Michael addition approach using ethyl acetoacetate and chalcone derivatives under reflux conditions (e.g., NaOH in ethanol, 8–10 hours) is effective for synthesizing structurally related quinoline-carboxylates . Key steps include:

- Reagent Control : Use stoichiometric NaOH (10% w/v) to drive the cyclization.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.

- Yield Optimization : Reaction monitoring via TLC ensures minimal byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy, bromophenyl groups). For example, methoxy protons resonate at δ ~3.8–4.0 ppm .

- IR Spectroscopy : Stretch frequencies for carbonyl (C=O, ~1700–1750 cm) and ester groups (~1250 cm) validate functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H] ion for CHBrClNO: calculated 564.02, observed 564.03) .

Q. What in vitro assay conditions are suitable for initial biological screening?

- Methodological Answer :

- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).

- Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative studies, with cisplatin as a positive control .

- Dose Range : Test 1–100 µM concentrations, with triplicate replicates to ensure statistical validity.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for:

- Conformational Analysis : Determine puckering parameters (e.g., envelope vs. half-chair conformations in cyclohexene rings) .

- Disorder Modeling : Address positional disorder (e.g., 4-chlorophenyl group occupancy ratios of 0.684:0.316) using refinement software like SHELXL .

- Dihedral Angles : Quantify steric interactions (e.g., 89.9° dihedral between fluorophenyl and chlorophenyl groups) to predict reactivity .

Q. How can conflicting bioactivity data across studies be systematically addressed?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using MTT, apoptosis (Annexin V), and ROS detection assays.

- Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) to exclude batch variability .

- Experimental Replication : Use independent synthetic batches and blinded analysis to mitigate bias .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., Gaussian 09 with B3LYP/6-31G*) to identify electrophilic sites susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water mixtures) to assess hydrolysis kinetics .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.